molecular formula C16H23BrO4 B14558098 2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane CAS No. 61719-45-7

2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane

Cat. No.: B14558098
CAS No.: 61719-45-7
M. Wt: 359.25 g/mol
InChI Key: QVWVBAVAFWEXCR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Attachment of the Methoxyethoxybutyl Chain: This step involves the reaction of the dioxolane with a suitable alkylating agent to introduce the methoxyethoxybutyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: May be explored for its therapeutic properties or as a precursor to drug candidates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxolane: Lacks the bromine and methoxyethoxybutyl groups, making it less complex.

    2-(4-Chlorophenyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methoxyphenyl)-1,3-dioxolane: Contains a methoxy group instead of a bromine atom.

Uniqueness

2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane is unique due to the presence of both the bromophenyl group and the methoxyethoxybutyl chain. These functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61719-45-7

Molecular Formula

C16H23BrO4

Molecular Weight

359.25 g/mol

IUPAC Name

2-(4-bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane

InChI

InChI=1S/C16H23BrO4/c1-18-10-11-19-9-3-2-8-16(20-12-13-21-16)14-4-6-15(17)7-5-14/h4-7H,2-3,8-13H2,1H3

InChI Key

QVWVBAVAFWEXCR-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCC1(OCCO1)C2=CC=C(C=C2)Br

Origin of Product

United States

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